Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to achieve consistent product quality. The final product is often purified using techniques such as recrystallization or chromatography[2][2].
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures to accelerate the reaction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Hydrolysis: The major products are tert-butyl 4-aminopiperidine-1-carboxylate and trifluoroacetic acid.
Scientific Research Applications
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but with an ethoxy group instead of a trifluoroacetamido group.
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Contains a bromoethyl group, making it more reactive in certain substitution reactions.
Uniqueness
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in applications requiring high chemical stability .
Properties
IUPAC Name |
tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUFBULRXXJOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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